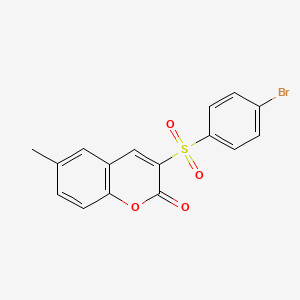

3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves environmentally friendly cyclization reactions in water, leading to the rapid assembly of complex nitrogen-containing heterocycles. Such processes are crucial for developing stereo-selective tandem allylamine isomerization/Diels-Alder cyclo-addition sequences (Alaşalvar et al., 2016). Additionally, the use of bromoethylsulfonium salt as an annulation agent for synthesizing 1,4-heterocyclic compounds like morpholines and benzoxazepines highlights the versatility of bromine-containing reagents in organic synthesis (Yar et al., 2009).

Molecular Structure Analysis

The molecular and crystal structure of related compounds is determined using X-ray diffraction, IR, and NMR spectroscopy techniques. These studies provide insights into the optimized geometry, vibrational frequencies, and chemical shifts, reflecting the compound's stability and electronic properties. Nonlinear optic properties, molecular electrostatic potential maps, and HOMO-LUMO orbitals are examined to understand the electronic characteristics (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Sulfonamide-derived compounds exhibit reactions with various electrophiles, leading to highly functionalized sulfones. These reactions demonstrate the compound's reactivity and potential for further chemical modifications (Auvray et al., 1985). Moreover, the interaction of sulfonamide compounds with transition metals has been explored, showing the formation of metal complexes with significant antibacterial and antifungal activities, indicating the chemical versatility and potential applications of such compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, including crystal structure, vibrational frequencies, and NMR shifts, are essential for understanding the compound's stability and reactivity. Theoretical and experimental analyses align closely, confirming the accuracy of computational methods in predicting physical properties. The analysis of nonlinear optical properties and molecular electrostatic potential contributes to a deeper understanding of the compound's electronic behavior (Alaşalvar et al., 2016).

Chemical Properties Analysis

The chemical reactivity of "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" and similar compounds is demonstrated through their ability to undergo various reactions, forming complex heterocycles and metal complexes. These reactions are pivotal for exploring the compound's potential applications in organic synthesis and medicinal chemistry. The formation of sulfones and their reactions with nucleophiles highlight the compound's versatility and reactivity (Auvray et al., 1985); (Chohan & Shad, 2011).

Applications De Recherche Scientifique

Analytical Methods in Determining Antioxidant Activity

The study by Munteanu and Apetrei (2021) reviews analytical methods used to determine antioxidant activity, emphasizing tests based on the transfer of hydrogen atoms and electrons, which are crucial for analyzing the antioxidant capacity of complex samples. This methodology could be relevant for assessing the antioxidant properties of "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" if applicable (Munteanu & Apetrei, 2021).

Sulfonamide Inhibitors and Their Applications

Gulcin and Taslimi (2018) provide a comprehensive review of sulfonamide inhibitors, highlighting their significance as synthetic bacteriostatic antibiotics and their applications in treating bacterial infections, as well as their use in other medical conditions such as cancer and glaucoma. This review could offer insights into the potential biomedical applications of sulfonamide-related compounds (Gulcin & Taslimi, 2018).

Practical Synthesis of Bromobiphenyl Compounds

Qiu et al. (2009) discuss the synthesis of 2-Fluoro-4-bromobiphenyl, highlighting methodologies that might be relevant for the synthesis or study of "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" due to the involvement of brominated compounds in the synthesis process (Qiu et al., 2009).

Microbial Degradation of Chemicals

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, which could be indirectly related to understanding the environmental fate and degradation processes of complex chemical compounds like "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" (Liu & Avendaño, 2013).

Mécanisme D'action

Sulfonyl Compounds

The sulfonyl group is a common functional group in organic chemistry, and it’s known to contribute to the pharmacological activities of many drugs. Sulfonyl compounds often exhibit various biological activities, including antibacterial, antifungal, and antitumor activities .

Chromen-2-one Derivatives

Chromen-2-one is a chemical structure found in a variety of natural products and drugs. Compounds containing the chromen-2-one moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects .

Bromophenyl Compounds

The bromophenyl group is a common structural motif in medicinal chemistry. Bromine atoms can significantly influence the lipophilicity, metabolic stability, and membrane permeability of a drug molecule, thereby affecting its pharmacokinetics and pharmacodynamics .

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGRQMSSSIBPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)